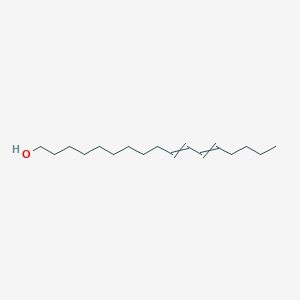![molecular formula C23H27NO B14514602 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile CAS No. 62736-50-9](/img/structure/B14514602.png)
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is an organic compound that features a benzonitrile group substituted with an octyloxyphenyl group through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Octyloxyphenyl Intermediate: This step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxybenzene.
Stilbene Formation: The octyloxybenzene is then subjected to a Heck reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a base like triethylamine to form the desired stilbene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzonitrile group, especially in the presence of strong nucleophiles and under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices like OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Decyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile
Uniqueness
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is unique due to its specific alkyl chain length, which can influence its solubility, melting point, and electronic properties. This makes it particularly suitable for certain applications in organic electronics where these properties are critical.
Propriétés
Numéro CAS |
62736-50-9 |
|---|---|
Formule moléculaire |
C23H27NO |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
4-[2-(4-octoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-2-3-4-5-6-7-18-25-23-16-14-21(15-17-23)9-8-20-10-12-22(19-24)13-11-20/h8-17H,2-7,18H2,1H3 |
Clé InChI |
STWWAGMKLPHOJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
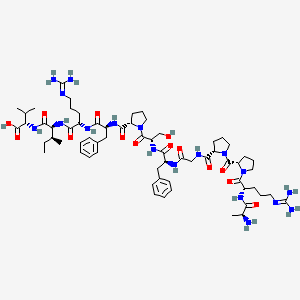
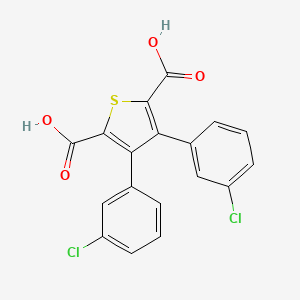
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
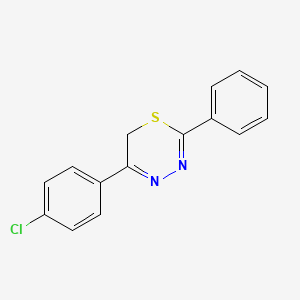
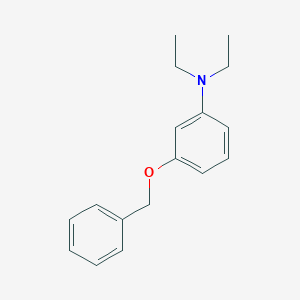
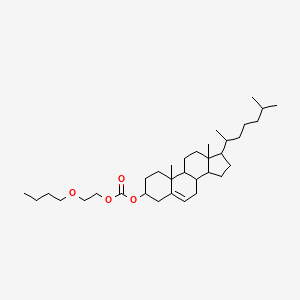


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
